PF-6808472
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Overview
Description
PF-6808472 is a complex organic compound with a unique structure that includes a pyrazole ring, a pyrimidine ring, and a sulfonyl fluoride group
Preparation Methods
The synthesis of PF-6808472 involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by the introduction of the sulfonyl fluoride group. The synthetic route typically involves the following steps:
Formation of the Pyrazole Ring: This step involves the reaction of cyclopropyl hydrazine with an appropriate diketone to form the pyrazole ring.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable nitrile and an amine to form the pyrimidine ring.
Introduction of the Sulfonyl Fluoride Group: The final step involves the reaction of the pyrimidine intermediate with a sulfonyl fluoride reagent under appropriate conditions to introduce the sulfonyl fluoride group.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
PF-6808472 undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonyl fluoride group, converting it to a sulfonamide or other reduced forms.
Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions, where the fluoride is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PF-6808472 has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical tool.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of PF-6808472 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
PF-6808472 can be compared with other similar compounds, such as:
4,4’-Difluorobenzophenone: This compound is used as a precursor to high-performance polymers and has different chemical properties and applications compared to the sulfonyl fluoride compound.
Other Sulfonyl Fluorides: These compounds share the sulfonyl fluoride functional group but differ in their overall structure and reactivity, leading to different applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
CAS No. |
2088112-70-1 |
---|---|
Molecular Formula |
C25H27FN8O3S |
Molecular Weight |
538.6024 |
IUPAC Name |
4-[[4-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-6-(prop-2-ynylcarbamoyl)pyrimidin-2-yl]piperazin-1-yl]methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C25H27FN8O3S/c1-2-9-27-24(35)21-15-22(29-23-14-20(31-32-23)18-5-6-18)30-25(28-21)34-12-10-33(11-13-34)16-17-3-7-19(8-4-17)38(26,36)37/h1,3-4,7-8,14-15,18H,5-6,9-13,16H2,(H,27,35)(H2,28,29,30,31,32) |
InChI Key |
ZBSPMOBILDLOCV-UHFFFAOYSA-N |
SMILES |
C#CCNC(=O)C1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)S(=O)(=O)F)NC4=NNC(=C4)C5CC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-6808472; PF 6808472; PF6808472; OX44; OX-44; OX 44; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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